molecular formula C10H9N5O3 B11814177 5-Methyl-4-nitro-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide CAS No. 115869-56-2

5-Methyl-4-nitro-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B11814177
CAS No.: 115869-56-2
M. Wt: 247.21 g/mol
InChI Key: AHIIYYKZXWXLFP-UHFFFAOYSA-N
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Description

5-Methyl-4-nitro-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-nitro-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Carboxamide formation: The carboxamide group can be introduced through the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative.

    Pyridine attachment: The pyridine ring can be attached via a coupling reaction, often using a palladium catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Various substitution reactions can occur, especially on the pyridine ring, where halogenation or alkylation can be performed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-Methyl-4-nitro-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-1H-pyrazole-3-carboxamide: Lacks the methyl and pyridine groups.

    5-Methyl-1H-pyrazole-3-carboxamide: Lacks the nitro and pyridine groups.

    N-(Pyridin-2-yl)-1H-pyrazole-3-carboxamide: Lacks the methyl and nitro groups.

Uniqueness

5-Methyl-4-nitro-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide is unique due to the combination of its functional groups, which can confer specific biological activities and chemical reactivity that are not present in similar compounds.

Properties

CAS No.

115869-56-2

Molecular Formula

C10H9N5O3

Molecular Weight

247.21 g/mol

IUPAC Name

5-methyl-4-nitro-N-pyridin-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C10H9N5O3/c1-6-9(15(17)18)8(14-13-6)10(16)12-7-4-2-3-5-11-7/h2-5H,1H3,(H,13,14)(H,11,12,16)

InChI Key

AHIIYYKZXWXLFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C(=O)NC2=CC=CC=N2)[N+](=O)[O-]

Origin of Product

United States

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